[1-(Bromomethyl)cyclopropyl]methyl acetate
Overview
Description
[1-(Bromomethyl)cyclopropyl]methyl acetate: is a compound of significant interest in organic synthesis due to its utility as an intermediate in the production of various pharmaceutical and agrochemical products . This compound is characterized by a cyclopropyl ring with a bromomethyl group and an acetate ester functional group, making it a versatile building block in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of [1-(Bromomethyl)cyclopropyl]methyl acetate typically involves several key steps:
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Formation of Cyclopropylmethyl Bromide:
Starting Material: Tribromoneopentyl Alcohol
Reagents: Sodium hydride (NaH), Cyclopropylmethyl bromide
Solvents: Tetrahydrofuran (THF)
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Cyclopropanation:
Reagents: Sodium carbonate
Solvents: Dichloromethane (DCM)
Conditions: The cyclopropylmethyl bromide undergoes cyclization in the presence of a strong base to form the cyclopropyl ring.
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Bromomethylation:
Reagents: Phosphorus tribromide or N-bromosuccinimide
Conditions: The cyclopropylmethyl alcohol is brominated to introduce the bromomethyl group.
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Esterification:
Reagents: Acetic anhydride, Sulfuric acid (catalyst)
Conditions: The bromomethylated intermediate is esterified with acetic anhydride to form this compound.
Industrial Production Methods:
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Reagents: Nucleophiles such as amines or thiols
Conditions: Typically carried out in polar aprotic solvents like DCM or THF
Products: Substituted cyclopropyl derivatives.
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Oxidation Reactions:
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide
Conditions: Carried out under acidic or basic conditions
Products: Oxidized cyclopropyl compounds.
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Reduction Reactions:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
Conditions: Typically carried out in anhydrous solvents
Products: Reduced cyclopropyl derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Conditions: Vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: Utilized in biochemical studies to investigate the effects of cyclopropyl-containing compounds on biological systems.
Medicine:
Drug Development: Explored as a potential building block in the development of new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of [1-(Bromomethyl)cyclopropyl]methyl acetate involves its reactivity due to the presence of the bromomethyl group and the cyclopropyl ring. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The cyclopropyl ring imparts unique steric and electronic properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
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Cyclopropylmethyl Bromide:
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Cyclopropylmethyl Acetate:
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Bromomethylcyclopropane:
Uniqueness:
Properties
IUPAC Name |
[1-(bromomethyl)cyclopropyl]methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-6(9)10-5-7(4-8)2-3-7/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYAQYAKGIXTSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CC1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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